4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C24H20BrN3O6 and a molecular weight of 526.348 g/mol This compound is notable for its unique structure, which includes a bromoanilino group, an oxoacetyl group, and a dimethoxybenzoate group
Preparation Methods
The synthesis of 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps, typically starting with the preparation of the bromoanilino intermediate. The synthetic route generally includes the following steps:
Formation of the Bromoanilino Intermediate: This step involves the bromination of aniline to form 4-bromoaniline.
Acetylation: The 4-bromoaniline is then acetylated to form 4-bromoacetanilide.
Hydrazonation: The 4-bromoacetanilide undergoes hydrazonation to form the carbohydrazonoyl intermediate.
Coupling with Dimethoxybenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 3,4-dimethoxybenzoic acid to form the final product.
Chemical Reactions Analysis
4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromoanilino group may play a role in binding to proteins or enzymes, while the oxoacetyl and dimethoxybenzoate groups may contribute to its overall biological activity .
Comparison with Similar Compounds
4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a chlorobenzoate group instead of a dimethoxybenzoate group.
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound features a bromobenzoate group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
767310-43-0 |
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Molecular Formula |
C24H20BrN3O6 |
Molecular Weight |
526.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C24H20BrN3O6/c1-32-20-12-5-16(13-21(20)33-2)24(31)34-19-10-3-15(4-11-19)14-26-28-23(30)22(29)27-18-8-6-17(25)7-9-18/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
OOHBQUQYYCNZDJ-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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